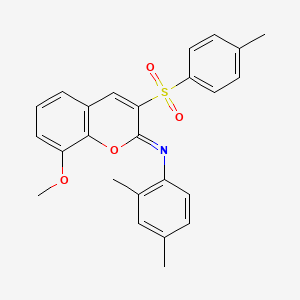

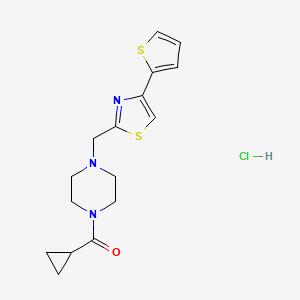

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,4-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,4-dimethylaniline is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential use as a therapeutic agent.

Scientific Research Applications

Rhodamine-Based Dual Chemosensor

A study by Roy et al. (2019) reports on a rhodamine-based compound that acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the utility of chromene derivatives in the development of sensitive and selective probes for metal ions. The unique property of well-separated excitation and emission wavelengths makes this compound particularly useful for biological and environmental monitoring applications (Roy et al., 2019).

Construction of Functionalized 4H-Chromenes

Li et al. (2012) developed a method for constructing densely functionalized 4H-chromenes via three-component reactions catalyzed by L-proline, highlighting the versatility of chromene derivatives in organic synthesis. This method provides access to a variety of substituted 4H-chromene derivatives, which are valuable intermediates in pharmaceutical and material science research (Li et al., 2012).

Novel Photosynthesis of Chromene Derivatives

Chalabi and Fadhil (2020) described the photosynthesis of 4-(5,7-dichloro-8aH-chromen-2-yl)-N,N-dimethylaniline from its chalcone isomer, illustrating a novel approach to chromene synthesis. This process involves the irradiation of a chalcone precursor to yield the chromene derivative, which could have implications for the synthesis of complex organic molecules with potential applications in drug development and material science (Chalabi & Fadhil, 2020).

Methoxycarbonylation of Aromatic Diamine

Baba et al. (2005) explored the methoxycarbonylation of aromatic diamines with dimethyl carbonate using a zinc acetate catalyst, producing dicarbamates. This research demonstrates the use of chromene derivatives in the synthesis of carbamate compounds, which are important in various industrial applications including pharmaceuticals and polymers (Baba et al., 2005).

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-16-8-11-20(12-9-16)31(27,28)23-15-19-6-5-7-22(29-4)24(19)30-25(23)26-21-13-10-17(2)14-18(21)3/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWMVLZLMWKFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)

![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)

![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)

![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)

![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)